Acoforestinine
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Overview
Description
Acoforestinine is a diterpenoid alkaloid isolated from the plant Aconitum handelianum . It is known for its complex structure and significant biological activities. The compound has a molecular formula of C35H51NO10 and a molecular weight of 645.79 g/mol . This compound is primarily used in pharmacological research and as a reference standard .
Scientific Research Applications
Acoforestinine has several scientific research applications, including:
Safety and Hazards
The safety data sheet for Acoforestinine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Preparation Methods
Acoforestinine is typically extracted from the roots of Aconitum species, such as Aconitum carmichaeli . The extraction process involves multiple chromatographic techniques to isolate and purify the compound . The synthetic routes for this compound are complex and involve several steps, including the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Chemical Reactions Analysis
Acoforestinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Mechanism of Action
The exact mechanism of action of Acoforestinine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include modulation of ion channels, inhibition of enzymes, and interaction with cellular receptors . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Acoforestinine is unique among diterpenoid alkaloids due to its specific structure and biological activities. Similar compounds include:
- Acoforine
- 14-O-acetylsachaconitine
- Vilmorrianine C
- Vilmorrianine D
- Talatizamine
- Chasmanine
- Yunaconitine
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s uniqueness lies in its specific combination of functional groups and its distinct biological effects .
Properties
IUPAC Name |
[8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCOIJNAMJAFSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Acoforestinine and where is it found?
A1: this compound is a diterpenoid alkaloid. It has been isolated from the roots of the plant Aconitum forrestii Stapf []. It has also been found in other Aconitum species, including Aconitum episcopale Levl. [] and Aconitum handelianum [].
Q2: What is the structure of this compound?
A2: While the exact molecular formula and weight are not provided in the abstracts, the structure of this compound has been elucidated using spectral data and its relationship to other known alkaloids [, , ]. Furthermore, the structure and stereochemistry of this compound have been confirmed through X-ray crystallography [].
Q3: Has this compound been found in other plant species besides Aconitum forrestii Stapf?
A3: Yes, this compound has been isolated from at least two other Aconitum species: Aconitum episcopale Levl. [] and Aconitum handelianum []. This suggests that this compound might be present in other, yet unstudied, Aconitum species as well.
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